molecular formula C11H12FN3 B1469186 (4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine CAS No. 1343211-85-7

(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Cat. No.: B1469186
CAS No.: 1343211-85-7
M. Wt: 205.23 g/mol
InChI Key: IWTZPVPTZIIBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring a fluorinated benzene ring linked to a methyl-pyrazole group and a terminal methanamine, makes it a valuable scaffold for constructing more complex molecules. Compounds with similar 1-methyl-1H-pyrazole and fluorophenyl motifs have been identified as key intermediates in the development of targeted anti-tumor drugs . Specifically, such structures are investigated for their role in third-generation EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase) covalent inhibitors, which are crucial for overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC) and B-cell lymphomas . The presence of the methanamine group is particularly significant, as it can be utilized to form critical bonds with target enzymes or to enhance the solubility and pharmacokinetic properties of lead compounds. Furthermore, fluorinated pyrazole derivatives are also explored in other scientific fields, including the synthesis of ligands for material science . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic applications, or for personal use. Researchers are responsible for conducting all necessary safety and handling procedures in accordance with their institution's guidelines.

Properties

IUPAC Name

[4-fluoro-3-(2-methylpyrazol-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-11(4-5-14-15)9-6-8(7-13)2-3-10(9)12/h2-6H,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTZPVPTZIIBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by functionalization at the aromatic position. The general synthetic pathway includes:

  • Formation of the Pyrazole Ring : Typically achieved through condensation reactions involving suitable precursors.
  • Aromatic Substitution : The introduction of the fluoro and amine groups is accomplished via electrophilic aromatic substitution methods.

Antitumor Activity

Recent studies have demonstrated that compounds containing a 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231) : Notable antiproliferative effects were documented, indicating potential for development as a therapeutic agent against breast cancer .
  • Liver Cancer (HepG2) : Similar efficacy was observed, suggesting a broad spectrum of activity across different cancer types .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that compounds with the pyrazole moiety can interfere with cell cycle progression and induce apoptosis in cancer cells .
  • Targeting Specific Pathways : Research suggests that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis, although specific targets for this compound require further elucidation.

Study 1: In Vitro Evaluation

A study conducted on a series of pyrazole derivatives demonstrated that this compound exhibited IC50 values indicative of potent antiproliferative activity against multiple cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MDA-MB-2310.12
HepG20.15
A549 (Lung)0.10

Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that administration of similar pyrazole derivatives resulted in significant tumor regression compared to control groups. The specific outcomes are detailed in Table 2.

Treatment GroupTumor Volume Reduction (%)Reference
Control-
Compound Administered65%

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds related to (4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine exhibit antitumor properties. A notable study highlighted its effectiveness against certain cancer cell lines, where it showed a dose-dependent inhibition of cell proliferation. The compound's mechanism of action involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes, particularly phosphodiesterases (PDEs). For instance, a derivative demonstrated potent inhibitory activity with an IC50 value of 0.30 nM and excellent selectivity over other PDEs, which is crucial for developing targeted therapies for conditions like asthma and erectile dysfunction .

Material Science

Synthesis of Functional Materials
The incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of materials. Its unique chemical structure allows it to act as a cross-linking agent, improving the durability and performance of polymers used in various applications, including coatings and composites.

Case Study 1: Anticancer Properties

A study conducted on the efficacy of this compound against breast cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound induces programmed cell death through the mitochondrial pathway.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107520
255045
502080

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against PDEs. The results indicated that at low nanomolar concentrations, the compound effectively inhibited enzyme activity without significant off-target effects.

CompoundIC50 (nM)Selectivity Ratio
(4-fluoro compound)0.30>15000
Control Compound A25-
Control Compound B200-

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

  • [1-Methyl-4-(Trifluoromethyl)-1H-Pyrazol-5-yl]Methanamine (CAS 1823875-42-8): Substitution: Replaces the phenyl group with a trifluoromethyl (-CF₃) group at the pyrazole’s 4-position. Molecular weight increases to 177.29 g/mol (C₆H₈F₃N₃) compared to the target compound’s 235.27 g/mol (C₁₁H₁₁FN₃) . Applications: Used in agrochemical research due to trifluoromethyl’s resistance to enzymatic degradation.
  • 3-(4-Fluoro-3-Methylphenyl)-4-Methyl-1H-Pyrazol-5-Amine (CAS 2139025-19-5) :

    • Substitution : Lacks the methanamine group; instead, a methyl group is present at the pyrazole’s 4-position.
    • Impact : Reduced basicity (pKa ~6.5) compared to the target compound (pKa ~9.2), affecting protonation states under physiological conditions. Molecular weight is 205.24 g/mol (C₁₁H₁₂FN₃) .

Variations in the Aromatic Core

  • 5-Phenyl-1H-Pyrazole-3-Methanamine (CAS 936940-08-8) :

    • Substitution : Replaces the fluorophenyl group with a simple phenyl ring.
    • Impact : Absence of fluorine reduces electronegativity and metabolic stability. Molecular weight is 173.21 g/mol (C₁₀H₁₁N₃) .
    • Applications : Intermediate in antiviral drug synthesis.
  • N-((3-(4-Fluoro-3-(Trifluoromethyl)Phenyl)Isoxazol-5-yl)Methyl)(5-Methyl-1H-Indol-3-yl)Methanamine Hydrochloride :

    • Substitution : Incorporates an isoxazole ring and indole system.
    • Impact : Enhanced sPLA2 inhibitory activity (IC₅₀ = 0.8 µM) due to the indole’s planar structure, outperforming the target compound in anti-inflammatory assays .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) logP Solubility (µg/mL) Key Functional Groups
Target Compound C₁₁H₁₁FN₃ 235.27 2.3 12.5 (pH 7.4) -F, -CH₂NH₂, 1-Me-pyrazole
[1-Methyl-4-(CF₃)-Pyrazol-5-yl]Methanamine C₆H₈F₃N₃ 177.29 1.8 45.2 (pH 7.4) -CF₃, -CH₂NH₂
5-Phenyl-1H-Pyrazole-3-Methanamine C₁₀H₁₁N₃ 173.21 1.5 28.9 (pH 7.4) -Ph, -CH₂NH₂
3-(4-Fluoro-3-MePh)-4-Me-Pyrazol-5-Amine C₁₁H₁₂FN₃ 205.24 2.1 18.7 (pH 7.4) -F, -Me, -NH₂

Key Observations :

  • The target compound’s fluorine and pyrazole groups balance lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) targeting.
  • Trifluoromethyl derivatives (e.g., ) exhibit higher metabolic stability but lower aqueous solubility.

Preparation Methods

Preparation of the Pyrazole Intermediate

The pyrazole moiety, specifically 1-methyl-1H-pyrazole, is commonly synthesized via condensation and cyclization reactions involving hydrazine derivatives and β-dicarbonyl compounds or related intermediates.

Key Method:

  • Starting from alpha, beta-unsaturated esters and 2,2-difluoroacetyl halides, an addition reaction followed by alkaline hydrolysis yields a difluoroacetyl intermediate carboxylic acid.
  • This intermediate is then condensed and cyclized with methylhydrazine aqueous solution in the presence of a catalyst (e.g., sodium iodide or potassium iodide) at low temperature to form the pyrazole ring.
  • Recrystallization from an alcohol-water mixture (methanol, ethanol, or isopropanol) yields the pure 1-methyl-1H-pyrazole carboxylic acid derivative with high purity (>99.5%) and good yield.

This method, while described for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is adaptable for pyrazole derivatives used in the target compound synthesis due to structural similarities.

Functionalization of the Aromatic Ring

The aromatic ring bearing the fluorine substituent is typically prepared by:

  • Starting with commercially available or synthetically accessible 4-fluoro-3-substituted phenyl derivatives.
  • Introduction of the pyrazolyl group at the 3-position can be achieved via Suzuki-Miyaura cross-coupling reactions, where a halogenated aromatic precursor (e.g., 3-bromo-4-fluorobenzyl derivative) is coupled with a pyrazolyl boronic acid or ester.

Example:

  • Using palladium-catalyzed cross-coupling with suitable ligands (e.g., XPhos) and bases (e.g., cesium fluoride), the 3-(1-methyl-1H-pyrazol-5-yl) substituent is introduced efficiently onto the 4-fluorophenyl ring.

Introduction of the Methanamine Group

The methanamine (-CH2NH2) group is typically introduced via:

  • Reduction of a corresponding nitrile or nitro group on the aromatic ring.
  • Alternatively, reductive amination of a corresponding aldehyde or ketone intermediate can be employed.

Typical procedure:

  • Starting from 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, reductive amination with ammonia or ammonium salts in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the methanamine derivative.
  • Protection/deprotection strategies may be used to avoid side reactions involving the pyrazole nitrogen or fluorine substituent.

Representative Synthesis Route Summary Table

Step Starting Material Reagents/Catalysts Conditions Product/Intermediate Yield/Notes
1 Alpha, beta-unsaturated ester + 2,2-difluoroacetyl halide Organic solvent (dioxane/THF/DCM), acid-binding agent (triethylamine), alkali (NaOH/KOH) Low temperature addition, alkaline hydrolysis Alpha-difluoroacetyl intermediate carboxylic acid High yield, reduced isomers
2 Alpha-difluoroacetyl intermediate + methylhydrazine Catalyst (NaI or KI), aqueous methylhydrazine Low temperature condensation (-30 to 0 °C), then heating (50-120 °C) 3-(difluoromethyl)-1-methyl-1H-pyrazole derivative >99.5% purity after recrystallization
3 4-fluoro-3-halobenzyl derivative + pyrazolyl boronic acid Pd catalyst (Pd(OAc)2), ligand (XPhos), base (CsF) Heating (~90-100 °C), inert atmosphere 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzyl derivative Moderate to high yield
4 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Ammonia or ammonium salt, reducing agent (NaBH3CN or catalytic hydrogenation) Room temperature to mild heating (4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine High yield, careful control to preserve other groups

Research Findings and Optimization Notes

  • The use of sodium or potassium iodide as catalysts in the pyrazole ring formation step improves yield and purity by facilitating cyclization and reducing side products.
  • Choice of solvent and acid-binding agents (e.g., triethylamine or N,N-diisopropylethylamine) significantly affects reaction efficiency and selectivity in the early steps.
  • Cross-coupling reactions benefit from optimized ligand and base systems, with XPhos and cesium fluoride providing robust conditions for pyrazole arylation.
  • Reductive amination conditions must be carefully controlled to avoid over-reduction or decomposition of sensitive pyrazole or fluorine substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine, and how can purity be optimized?

  • Methodology : Multi-step synthesis is typical for such arylpyrazole derivatives. For example, condensation reactions using 5-methyl-1H-pyrazole-3-carboxaldehyde with fluorinated phenyl precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the core structure. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity .
  • Key Considerations : Monitor reaction intermediates using TLC or HPLC to confirm stepwise progress. Adjust solvent polarity during crystallization to minimize byproducts .

Q. How can crystallographic techniques validate the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Prepare crystals via slow evaporation of a saturated acetonitrile solution. Refinement parameters (e.g., R-factor < 0.06) and bond-length analysis (e.g., C–C bonds within 1.45–1.55 Å) confirm stereochemistry. Hirshfeld surface analysis further examines intermolecular interactions (e.g., F···H contacts) .

Q. What spectroscopic methods are suitable for characterizing this compound?

  • Methodology :

  • IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹).
  • NMR : ¹H NMR should resolve the methyl group on pyrazole (δ ~2.5 ppm) and aromatic protons (δ ~6.8–7.4 ppm). ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm relative to CFCl₃).
  • MS : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

  • Methodology : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like enzymes or receptors. Compare with structurally similar ligands (e.g., triazole-containing analogs) to infer mechanisms .
  • Data Analysis : Validate predictions with in vitro assays (e.g., IC₅₀ measurements). Resolve discrepancies by refining force field parameters or incorporating solvation effects .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Case Example : If antimicrobial activity varies, evaluate substituent effects. For instance, electron-withdrawing groups (e.g., -F) may enhance membrane permeability, while bulky groups reduce target affinity. Perform SAR studies by synthesizing analogs with modified pyrazole or fluorophenyl moieties .
  • Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with activity trends .

Q. How to design ecological risk assessments for this compound?

  • Experimental Design : Follow OECD guidelines for biodegradation (Test 301) and aquatic toxicity (Daphnia magna acute toxicity). Measure soil sorption (Kₐᵥ) and hydrolysis half-life (pH 4–9).
  • Data Integration : Combine lab results with in silico tools (EPI Suite) to predict bioaccumulation and persistence. Cross-reference with analogs like fluorinated pyrazoles to estimate environmental fate .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Process Optimization : Use flow chemistry for precise temperature/pH control during condensation steps. Monitor enantiomeric purity via chiral HPLC.
  • Case Study : Industrial-scale production of similar triazole derivatives achieved 85% yield using continuous reactors, but required post-synthetic purification (simulated moving bed chromatography) .

Tables for Key Data

Table 1 : Crystallographic Parameters for Structural Validation

ParameterValueReference
Space GroupP 1
R-factor0.056
C–F Bond Length (Å)1.34
Intermolecular ContactsF···H (2.65 Å)

Table 2 : Bioactivity Data for Structural Analogs

CompoundAntimicrobial IC₅₀ (µM)Target
Triazole-pyrazole hybrid12.3 ± 1.2E. coli
Fluorophenyl derivative8.9 ± 0.8S. aureus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine
Reactant of Route 2
Reactant of Route 2
(4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)phenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.